1,4-Di(2-thienyl)-1,4-butanedione

Descripción general

Descripción

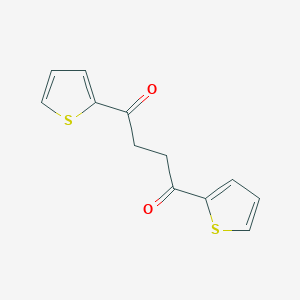

1,4-Di(2-thienyl)-1,4-butanedione is an organic compound that features two thiophene rings attached to a butanedione backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Di(2-thienyl)-1,4-butanedione can be synthesized through several methods. One common approach involves the acylation of thiophene with succinyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl3). This reaction typically yields a mixture of isomeric dibromo-substituted 1,4-di(2-thienyl)butane-1,4-diones .

Another method involves the Michael–Stetter condensation, which adds aldehydes to the activated double bond of enones in the presence of a cyanide or thiazolium salt . Additionally, the Paal–Knorr reaction is often used, where 1,4-bis(2-thienyl)butane-1,4-diones undergo cyclization with primary amines in an acidic medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Di(2-thienyl)-1,4-butanedione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the diketone groups to diols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or acyl chlorides in the presence of Lewis acids.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Diols and other reduced derivatives.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Organic Electronics

1,4-Di(2-thienyl)-1,4-butanedione is widely utilized as a building block in the synthesis of organic semiconductors and conductive polymers. Its derivatives have been incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties.

- Electrochromic Properties : Research indicates that DTD can enhance the electrochromic properties of polymers. For instance, when polymerized with specific hydrazides, it yields materials that change color upon electrochemical oxidation or reduction.

- Conductive Polymers : The compound serves as a precursor for synthesizing thienylpyrrole derivatives, which exhibit promising conductive characteristics essential for advanced electronic applications.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of DTD possess antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Research is ongoing to explore its efficacy in targeting cancer cells. Initial findings suggest that certain derivatives may inhibit tumor growth .

Polymer Synthesis

The compound's diketone structure allows it to participate in various chemical reactions that are valuable in polymer chemistry:

- Building Block for Complex Molecules : DTD acts as a versatile building block for synthesizing more complex organic molecules and polymers. Its ability to undergo oxidation and reduction reactions expands its utility in creating diverse polymeric materials.

- Synthesis of Functionalized Polymers : The incorporation of DTD into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties, making them suitable for industrial applications .

Case Study 1: Application in OLEDs

A study demonstrated the successful integration of DTD derivatives into OLEDs. The resultant devices exhibited improved efficiency and stability compared to traditional materials. The mechanism involved the efficient charge transport facilitated by the unique electronic properties of the thiophene rings .

Case Study 2: Antimicrobial Activity

In vitro studies on DTD derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene rings enhanced the compound's ability to disrupt bacterial membranes .

Mecanismo De Acción

The mechanism of action of 1,4-Di(2-thienyl)-1,4-butanedione involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Di(3-thienyl)-1,4-butanedione: Similar structure but with different substitution patterns on the thiophene rings.

2,5-Di(2-thienyl)pyrrole: Contains a pyrrole ring instead of a butanedione backbone.

1,4-Di(2-thienyl)-1,3-butadiene: Features a butadiene backbone instead of butanedione.

Uniqueness

1,4-Di(2-thienyl)-1,4-butanedione is unique due to its specific arrangement of thiophene rings and diketone groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of conductive polymers and other advanced materials .

Actividad Biológica

1,4-Di(2-thienyl)-1,4-butanedione (CAS No. 151814) is a compound of interest due to its unique structural properties and potential biological activities. This compound features two thienyl groups attached to a butanedione backbone, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure consists of two thiophene rings connected by a butanedione moiety, which contributes to its electron-rich characteristics. This structural configuration is believed to enhance its interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Binding Affinity : The compound may bind to specific enzymes or receptors in the body, modulating their activity. This could influence various biochemical pathways depending on the target proteins involved.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress by generating ROS, which may lead to apoptosis in certain cell types .

- Electrochemical Properties : The electrochemical behavior of this compound has been studied in the context of conductive polymers. Its ability to participate in redox reactions may facilitate electron transfer processes vital for biological activity .

Antioxidant Activity

Several studies have reported that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative damage in cellular models. This activity is crucial for protecting cells from oxidative stress-related diseases.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through ROS-mediated pathways. The specific mechanisms may involve the activation of caspases or modulation of signaling pathways related to cell survival and proliferation .

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration at varying concentrations of the compound.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 75 | 80 |

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These findings highlight the potential use of this compound as a natural antimicrobial agent.

Propiedades

IUPAC Name |

1,4-dithiophen-2-ylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGKCQWQNOPAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159886 | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-05-1 | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 1,4-Di(2-thienyl)-1,4-butanedione into polymers influence their electrochromic properties?

A: this compound serves as a crucial building block for synthesizing thienylpyrrole derivatives, which exhibit promising electrochromic properties. These derivatives, when polymerized, demonstrate the ability to change color upon electrochemical oxidation or reduction. For instance, the reaction of this compound with 4-(vinyloxy)benzohydrazide yields N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-4-(vinyloxy)benzamide (TPVB) []. The resulting polymer, P(TPVB), exhibits enhanced optical properties compared to similar polymers synthesized with amines instead of hydrazine []. This highlights the impact of the this compound structure on the final polymer's performance.

Q2: Can you elaborate on the specific advantages of using polymers incorporating this compound in electrochromic devices?

A: Polymers incorporating this compound derivatives, such as P(TPVB), offer several advantages for electrochromic applications. * Enhanced Optical Properties: The incorporation of hydrazide groups during synthesis, utilizing this compound as a starting material, significantly improves optical properties, including a lower band gap compared to other similar polymers [].* Improved Stability: P(TPVB) demonstrates excellent redox stability, ensuring long-term performance in electrochromic devices []. * Fast Switching Times: P(TPVB) exhibits moderate switching times between its colored and bleached states, a crucial factor for dynamic applications like smart windows []. * High Optical Contrast: Devices utilizing P(TPVB) display a significant change in transmittance (ΔT%) between their colored and bleached states, resulting in a vivid color change [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.